molecular formula C10H14ClN3O4S B3218227 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride CAS No. 1187933-02-3

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride

Cat. No. B3218227
CAS RN: 1187933-02-3
M. Wt: 307.75 g/mol
InChI Key: FMPPNFHXAFANMR-UHFFFAOYSA-N
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Description

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride is a chemical compound with the CAS Number: 1187933-02-3 . It has a molecular weight of 307.76 and its molecular formula is C10H14ClN3O4S . It is a white solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O4S.ClH/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (307.76 ), molecular formula (C10H14ClN3O4S ), and physical form (white solid ). Unfortunately, other properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .

Scientific Research Applications

Photochromism of Nitrobenzylpyridines

Research on the photochromism of ortho-nitrobenzylpyridines highlights their potential applications in photon-based electronics due to favorable properties like photochromic activity in solid states and small structural changes during photoreactions (Naumov, 2006).

Corrosion Inhibition by Quinoline Derivatives

Quinoline derivatives, which show structural similarities through nitrogen heterocycles, are widely used as anticorrosive materials. They form stable chelating complexes with surface metallic atoms, indicating that nitro compounds with similar functionalities could have applications in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).

Pyrrolidine in Drug Discovery

The use of the pyrrolidine ring in drug discovery for the treatment of human diseases showcases the versatility of nitrogen heterocycles in medicinal chemistry. Compounds like 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride could, therefore, find applications in the development of new pharmaceuticals (Li Petri et al., 2021).

Advanced Oxidation Processes for Wastewater Treatment

The effectiveness of advanced oxidation processes combined with cavitation for the degradation of organic contaminants, including nitro compounds, in wastewater treatment highlights another potential application area. This suggests the possible use of nitro compounds in environmental remediation and pollution control technologies (Gągol, Przyjazny, & Boczkaj, 2018).

Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide

The development of novel cyclic compounds containing aminobenzenesulfonamide demonstrates the chemical versatility of sulfonamide-based molecules. This could imply the synthetic utility of this compound in creating functional molecules and pharmaceuticals (Kaneda, 2020).

properties

IUPAC Name

2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S.ClH/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPPNFHXAFANMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187933-02-3
Record name Benzenesulfonamide, 2-nitro-N-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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